A Technical Guide to the Fundamental Properties of Ethynylmagnesium Bromide
A Technical Guide to the Fundamental Properties of Ethynylmagnesium Bromide
Introduction
Ethynylmagnesium bromide (HC≡CMgBr) is a highly reactive organometallic compound, classified as a Grignard reagent, that serves as a cornerstone in modern organic synthesis.[1][2] Its utility lies in its function as a potent nucleophile and a strong base, enabling the introduction of the ethynyl (B1212043) group (HC≡C-) into a wide array of molecular scaffolds.[3] This capability is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][4] This guide provides an in-depth overview of its core properties, synthesis, handling protocols, and key applications for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
Ethynylmagnesium bromide is typically handled as a solution, most commonly in tetrahydrofuran (B95107) (THF), where the solvent plays a crucial role in stabilizing the reagent.[1] It is a colorless to pale yellow or brown liquid, highly sensitive to air and moisture.[5][6]
Table 1: Physical and Chemical Data for Ethynylmagnesium Bromide
| Property | Value | Citations |
| CAS Number | 4301-14-8 | [2][5] |
| Molecular Formula | C₂HBrMg | [2][5][7] |
| Linear Formula | HC≡CMgBr | [8] |
| Molecular Weight | 129.24 g/mol | [1][5][7] |
| Exact Mass | 127.911194 g/mol | [1] |
| Appearance | Colorless to yellow/brown/gray liquid solution | [1][5] |
| Density | ~0.94 g/mL at 25 °C (as a 0.5M solution in THF) | [1][5] |
| Flash Point | -20 °F (-29 °C) | [5] |
| Solubility | Soluble in tetrahydrofuran (THF) and ether; reacts violently with water. | [9] |
| Storage Conditions | 2-8°C under an inert, anhydrous atmosphere. | [5] |
Spectroscopic Data
Spectroscopic analysis provides critical information for the identification and quality assessment of Ethynylmagnesium Bromide solutions.
Table 2: Key Spectroscopic Signatures
| Spectroscopy | Feature | Typical Range / Value | Significance | Citations |
| Infrared (IR) | ≡C-H Stretch | ~3324 cm⁻¹ | Strong, narrow band characteristic of a terminal alkyne C-H bond. | [1] |
| C≡C Stretch | ~2126 cm⁻¹ | Weak band indicating the carbon-carbon triple bond. | [1] | |
| ≡C-H Bend | 610 - 700 cm⁻¹ | Bending vibration of the terminal alkyne C-H bond. | [1] | |
| Mass Spectrometry | Molecular Ion | m/z 129 | Corresponds to the molecular weight of the compound. | [1] |
| Fragmentation | Loss of Br or C₂H groups | Provides diagnostic information about the compound's structure. | [1] |
Note on NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) data for Grignard reagents like ethynylmagnesium bromide are complex due to the Schlenk equilibrium, where the reagent exists in equilibrium with diethylmagnesium and magnesium bromide. For this reason, standard ¹H and ¹³C NMR spectra are not typically used for routine characterization.
Synthesis, Handling, and Experimental Protocols
Due to its reactive nature, ethynylmagnesium bromide must be prepared and handled under strictly anhydrous and inert conditions.
Experimental Protocol: Synthesis from Ethylmagnesium Bromide and Acetylene (B1199291)
This protocol is adapted from established procedures for preparing molar solutions of ethynylmagnesium bromide in THF.[10][11][12]
Reagents and Equipment:
-
Magnesium turnings
-
Ethyl bromide (anhydrous)
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas, purified (passed through a cold trap and/or drying agent)
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, gas inlet tube, and mechanical stirrer
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Apparatus Setup: Assemble a dry three-neck flask with a dropping funnel, reflux condenser, and gas inlet. Ensure the entire system can be maintained under a positive pressure of inert gas.
-
Preparation of Ethylmagnesium Bromide: Place magnesium turnings in the flask. Add a small portion of a solution of ethyl bromide in anhydrous THF to initiate the reaction. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.[13]
-
Introduction of Acetylene: Cool the freshly prepared ethylmagnesium bromide solution to approximately 10-15°C in an ice bath.[10]
-
Reaction: Introduce a steady stream of purified acetylene gas into the stirred Grignard solution via the gas inlet tube. The reaction is exothermic and the flow rate should be controlled to maintain the temperature. The formation of the product is typically accompanied by the evolution of ethane (B1197151) gas.[12]
-
Completion: Continue the acetylene addition for several hours to ensure complete conversion. The resulting solution of ethynylmagnesium bromide is then ready for use. Traditionally, an inverse addition (adding the alkylmagnesium halide to a saturated solution of acetylene in THF) was used to minimize the formation of the dimagnesium bromide byproduct.[10][12]
Caption: A simplified workflow for the laboratory synthesis of ethynylmagnesium bromide.
Safety and Handling Protocols
Ethynylmagnesium bromide is a hazardous substance requiring stringent safety measures.[9]
-
Water Reactivity: It reacts violently with water, releasing highly flammable acetylene gas, which can ignite spontaneously.[1][7][9] All operations must be conducted under strictly anhydrous conditions.
-
Flammability: The reagent, particularly in its common THF solution, is highly flammable.[9] All sources of ignition must be excluded from the handling area. Use non-sparking tools.[14]
-
Corrosivity: The compound causes severe skin burns and eye damage.[3][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15]
-
Air Sensitivity: It is sensitive to air and moisture and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[2][9]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable and water-reactive materials.[3][14] Solutions in THF may form explosive peroxides over time and should be monitored.[9]
Reactivity and Synthetic Applications
The synthetic utility of ethynylmagnesium bromide stems from its dual reactivity as both a strong nucleophile and a base.
Caption: Dual reactivity pathways of ethynylmagnesium bromide as a nucleophile and a base.
Key Reaction: Nucleophilic Addition to Carbonyls
The most common application of ethynylmagnesium bromide is the 1,2-addition to aldehydes and ketones to form propargyl alcohols.[1] This reaction is a reliable method for carbon-carbon bond formation and installation of an alkyne moiety.
General Mechanism:
-
Nucleophilic Attack: The nucleophilic ethynyl carbon attacks the electrophilic carbonyl carbon.
-
Intermediate Formation: A tetrahedral magnesium alkoxide intermediate is formed.
-
Aqueous Workup: Quenching the reaction with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride) protonates the alkoxide to yield the final propargyl alcohol product.[12]
Caption: Mechanism of the nucleophilic addition of ethynylmagnesium bromide to a ketone.
Other Important Synthetic Applications
-
Synthesis of Terminal Alkynes: It reacts with electrophiles like trialkylsilyl chlorides to form protected alkynes (e.g., ethynyltrimethylsilane).[1][10]
-
Enyne Cross-Metathesis: Serves as the alkyne component in reactions leading to conjugated dienes.[5][6]
-
Heterocycle Synthesis: Used in the synthesis of valuable building blocks like ethynyl aziridines.[1][5]
-
Materials Science: Employed to prepare alkyl(triethynyl)germanes, which are precursors for materials with specific electronic or optical properties.[5][6]
Applications in Drug Development and Research
Ethynylmagnesium bromide is a vital tool for medicinal chemists and researchers in drug discovery. The ethynyl group is a valuable pharmacophore found in numerous bioactive molecules.
-
Natural Product Synthesis: It is used as a key reagent in the total synthesis of complex natural products, such as the antibiotic (+)-4-demethoxydaunomycin.[5][6]
-
Pharmaceutical Intermediates: It enables the ethynylation of chiral aldehydes, a crucial step in building stereochemically complex drug candidates.[4][5]
-
Flow Chemistry: Its high reactivity makes it well-suited for use in flow microreactors, which offer enhanced control and safety over highly exothermic reactions compared to traditional batch processing.[1]
References
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- 3. guidechem.com [guidechem.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. lookchem.com [lookchem.com]
- 6. ETHYNYLMAGNESIUM BROMIDE | 4301-14-8 [chemicalbook.com]
- 7. Ethynylmagnesium Bromide | C2HBrMg | CID 4071243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 乙炔基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. guidechem.com [guidechem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 14. ETHYNYLMAGNESIUM BROMIDE - Safety Data Sheet [chemicalbook.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
